molecular formula C17H12F2N2O2 B14850864 2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)

2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)

Katalognummer: B14850864
Molekulargewicht: 314.29 g/mol
InChI-Schlüssel: NRHPETKVGKEQHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) is a chemical compound known for its unique structure and properties. It is characterized by the presence of two fluorobenzo[d]oxazole groups connected by a propane-2,2-diyl linker.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-fluorobenzo[d]oxazole with a propane-2,2-diyl precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the fluorine atoms .

Wissenschaftliche Forschungsanwendungen

2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) is unique due to the presence of fluorine atoms, which can impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Eigenschaften

Molekularformel

C17H12F2N2O2

Molekulargewicht

314.29 g/mol

IUPAC-Name

5-fluoro-2-[2-(5-fluoro-1,3-benzoxazol-2-yl)propan-2-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H12F2N2O2/c1-17(2,15-20-11-7-9(18)3-5-13(11)22-15)16-21-12-8-10(19)4-6-14(12)23-16/h3-8H,1-2H3

InChI-Schlüssel

NRHPETKVGKEQHT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=NC2=C(O1)C=CC(=C2)F)C3=NC4=C(O3)C=CC(=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.